![molecular formula C8H13ClN2O2 B2561404 N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide CAS No. 1353965-56-6](/img/structure/B2561404.png)
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide
Overview
Description
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide is a pyrrolidine-based acetamide derivative featuring a chloroacetyl substituent at the 1-position of the pyrrolidine ring and an acetamide group at the 3-position. Its molecular formula is C₈H₁₃ClN₂O₂, with a molecular weight of 204.65 g/mol. The compound is synthesized via acylation of a pyrrolidin-3-ylamine intermediate using chloroacetyl chloride under mild conditions, as described in general procedures for analogous iodoacetamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide typically involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the resulting N-acylated product into the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Pharmaceutical Development
Potential Drug Candidate
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide has been investigated as a potential drug candidate, especially in the fields of neurology and pain management. Its structure suggests that it may interact with neurotransmitter systems, which is crucial for the development of treatments for neurological disorders. Preliminary studies indicate that it might exhibit binding affinity to various receptors involved in synaptic transmission, although detailed mechanisms of action remain to be elucidated.
Synthesis Methods
The synthesis of this compound can be achieved through multiple synthetic routes, emphasizing its accessibility for research and industrial applications. These methods include the use of chloroacetyl derivatives and pyrrolidine-based precursors, which facilitate the formation of this compound.
Neurological Applications
Research indicates that this compound may have significant implications in treating neurological conditions. Its structural components suggest potential interactions with neurotransmitter receptors, which could influence synaptic activity and provide therapeutic benefits in conditions like epilepsy and chronic pain .
Case Studies
Several studies have highlighted the anticonvulsant properties of related compounds. For instance, derivatives similar to this compound have been evaluated for their efficacy in animal models of epilepsy, demonstrating varying degrees of activity against induced seizures . These findings support the notion that compounds within this structural class could serve as effective anticonvulsants.
Structure-Activity Relationship (SAR) Studies
Understanding Efficacy
SAR studies are essential for understanding how modifications to the chemical structure of this compound affect its biological activity. Research has shown that specific alterations can enhance its pharmacological properties, such as increased potency or selectivity towards certain biological targets .
Comparative Analysis with Related Compounds
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide
- Structure : Replaces pyrrolidine (5-membered) with piperidine (6-membered) and adds a cyclopropylmethyl group.
- The cyclopropyl group introduces steric bulk, which may hinder interactions with biological targets.
- Synthesis : Similar acylation steps but requires piperidine derivatives as starting materials .
2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide
- Structure : Pyridine replaces pyrrolidine, with a hydroxyl group at the 2-position.
- Hydroxyl group improves solubility in polar solvents but reduces lipophilicity.
- Applications : Used in coordination chemistry due to pyridine’s strong ligand properties .
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Structure: Pyrazole core with 4-chlorophenyl and cyano substituents.
- Key Differences: The pyrazole ring and cyano group confer insecticidal activity (related to fipronil derivatives). Electrophilic chloroacetyl group enhances reactivity for further functionalization.
- Biological Relevance : Used in agrochemical research .
Functional Group Variations
1-(3-Bromo-pyrrolidin-1-yl)-2-chloro-ethanone
- Structure : Bromine replaces the acetamide group at the pyrrolidine 3-position.
- Key Differences :
- Bromine increases molecular weight (237.53 g/mol) and alters reactivity (e.g., SN2 substitutions).
- Lacks hydrogen-bonding capacity from the acetamide, reducing solubility.
- Applications : Intermediate for halogen-exchange reactions .
(S)-2-Chloro-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide
- Structure : Adds cyclopropyl and methyl groups to the pyrrolidine nitrogen.
- Cyclopropyl enhances metabolic stability in drug design.
- Synthesis : Requires enantioselective methods for the (S)-configuration .
Biological Activity
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in various fields, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 2-chloroacetyl group and an acetamide moiety. This structural configuration suggests potential reactivity and biological activity due to the presence of both chloroacetyl and acetamide functional groups, which can influence interactions within biological systems.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of their activity. This interaction can affect various biochemical pathways, which may result in the compound's observed biological effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown that derivatives of pyrrolidine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties .
Neurological Applications
The compound has been explored for its potential as a pharmacological agent in neurology, particularly concerning pain management and neuroprotection. Preliminary studies suggest that it may interact with neurotransmitter systems, influencing synaptic transmission. However, detailed studies elucidating its specific mechanisms in neurological contexts are still limited .
Case Studies
- Antimicrobial Activity : A study evaluated various pyrrolidine derivatives, including this compound, against bacterial strains. The results showed that these compounds exhibited notable activity against S. aureus and E. coli, with MIC values indicating effective inhibition at low concentrations .
- Neuroprotective Effects : Research involving related compounds has suggested neuroprotective effects in models of neurodegenerative diseases. These studies indicate that this compound may share similar properties, warranting further investigation into its efficacy in treating conditions like Alzheimer's disease .
Comparative Analysis
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
This compound | Structure | Contains chloroacetyl and pyrrolidine functionalities | Antimicrobial, neuroprotective potential |
N-Methylacetamide | Structure | Simple amide; used as a solvent | Limited biological activity |
2-Chloroacetamide | Structure | Lacks pyrrolidine structure; used in synthesis | Moderate reactivity |
Future Directions
Further research is necessary to fully elucidate the pharmacological profile of this compound. Focus areas should include:
- Detailed structure-activity relationship (SAR) studies to optimize its biological efficacy.
- Exploration of its interactions with specific neurotransmitter receptors.
- Investigation into its potential side effects and toxicology profiles.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide, and how do reaction conditions affect yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution, where (R)-N-(pyrrolidin-3-yl)acetamide reacts with 2-chloroacetyl chloride or derivatives. Key variables include solvent (e.g., DMF, acetonitrile), temperature (60–120°C), and catalysts (e.g., DIPEA, potassium carbonate). For example, using DMF at 65°C with K₂CO₃ yields 29.0%, while acetonitrile at 60°C under inert atmosphere improves yield to 51.8% . Purification via prep-LCMS confirms product identity (e.g., LCMS: (M+H)+=433.2) .
Q. How is the compound characterized post-synthesis, and what analytical techniques are employed?
- Methodological Answer : Characterization includes LCMS for molecular weight confirmation and chiral HPLC to verify stereochemistry. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features, such as the chloroacetyl moiety and pyrrolidine ring. Crystallography (if applicable) determines absolute configuration, as seen in related pyrrolidine derivatives .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer : The compound is stable under recommended storage (dry, inert atmosphere, 2–8°C). However, decomposition products are undocumented, necessitating periodic stability assays via TLC or HPLC. Avoid incompatible materials (e.g., strong oxidizers) and moisture to prevent hydrolysis .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring influence biological activity or reactivity?
- Methodological Answer : Enantiomeric purity (e.g., (R)- vs. (S)-configuration) impacts interactions with chiral biological targets. Comparative studies using enantioselective synthesis (e.g., chiral auxiliaries or catalysts) and assays (e.g., enzyme inhibition) can resolve structure-activity relationships. For example, (R)-isomers of similar acetamides show enhanced binding to G-protein-coupled receptors .
Q. What strategies can optimize the yield of this compound in nucleophilic substitution reactions?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Catalyst tuning : DIPEA or DBU improves base-mediated deprotonation.
- Temperature control : Higher temperatures (e.g., 120°C in DMSO) accelerate kinetics but risk side reactions .
- Stoichiometry : Excess acyl chloride (1.5–2 eq.) drives reaction completion .
Q. How do computational studies contribute to understanding the reactivity of the chloroacetyl group in this compound?
- Methodological Answer : Density functional theory (DFT) calculations predict electrophilic sites (e.g., chloroacetyl carbon) and transition states for substitution reactions. Molecular docking simulations model interactions with biological targets (e.g., enzymes), guiding rational design of derivatives with improved affinity .
Q. What gaps exist in the toxicological data for this compound, and how can they be addressed experimentally?
- Methodological Answer : Acute toxicity, mutagenicity, and carcinogenicity data are absent . Standardized assays (e.g., Ames test, OECD 423 acute oral toxicity) should be conducted. In vitro cytotoxicity screening (e.g., HepG2 cells) and in vivo models (rodents) can assess safety profiles .
Q. Data Contradictions and Validation
- Stereochemical Assignments : Conflicting reports on (R)- vs. (S)-configurations in early literature require validation via X-ray crystallography or advanced NMR (e.g., NOESY) .
- Yield Discrepancies : Varying yields (29–51.8%) under similar conditions suggest sensitivity to reagent purity or procedural细节. Replication with controlled variables (e.g., anhydrous solvents) is critical .
Properties
IUPAC Name |
N-[1-(2-chloroacetyl)pyrrolidin-3-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-6(12)10-7-2-3-11(5-7)8(13)4-9/h7H,2-5H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIKZYXUXLMZLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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